2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Overview
Description
“2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a derivative of tetrazole . Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . The molecular formula of this compound is C9H11N5 and its molecular weight is 189.22 .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis
Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Scientific Research Applications
Synthesis and Applications in Chemistry
Synthesis of Substituted Anilines : A study describes a facile synthetic method for a new class of substituted anilines, potentially applicable as fluorescence probes in biological imaging and exhibiting significant antibacterial and antifungal activity (Banoji et al., 2022).
Polymer Synthesis : Research on the synthesis of an amphiphilic copolymer poly(tetra glycol-a-N,N-bis[2-(1H-1,2,3-triazol-1-yl)ethyl]-4-phenyldiazenyl-aniline) suggests its potential as a photo-functional polymer due to its unique properties (Wu et al., 2019).
Crystal Structure Analysis : A study on the crystal structure of a related compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, provides insights into its molecular geometry and potential applications in material science (Ceylan et al., 2016).
Applications in Medicinal Chemistry
Antibacterial and Antifungal Properties : Novel compounds including 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles demonstrate promising antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications (Rajasekaran et al., 2006).
Anticancer Research : The synthesis of Schiff’s Bases of 2-(1H-tetrazol-5-yl) Pyridine and their evaluation for antitubercular activity against Mycobacterium Tuberculosis suggest potential applications in cancer research (Mohite et al., 2021).
Synthesis of Novel Compounds for Cancer Treatment : Research on the synthesis of ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives shows potential for suppressing the growth of lung cancer cells, indicating a significant contribution to cancer treatment strategies (Shen et al., 2012).
Applications in Materials Science
- Electrochemical Applications : The electrochemical synthesis of a novel polymer based on 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline in aqueous solution demonstrates its potential in energy conversion, particularly in the fabrication of dye-sensitized solar cells (Shahhosseini et al., 2016).
Safety And Hazards
On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .
properties
IUPAC Name |
2-(5-ethyltetrazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-2-9-11-12-13-14(9)8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDBAIPIRPUNSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=NN1C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.